molecular formula C9H8N2O5 B8601124 methyl N-(4-formyl-3-nitrophenyl)carbamate

methyl N-(4-formyl-3-nitrophenyl)carbamate

Cat. No.: B8601124
M. Wt: 224.17 g/mol
InChI Key: COXGDEKCSOXZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-(4-formyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H8N2O5. It is a derivative of carbamate, characterized by the presence of a formyl group and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-formyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nucleophiles like amines or alcohols in the presence of a base

Major Products

    Oxidation: 4-carboxy-3-nitrophenylcarbamate

    Reduction: Methyl (4-formyl-3-aminophenyl)carbamate

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

methyl N-(4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-(4-formyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-nitrophenyl)carbamate
  • Methyl (4-formylphenyl)carbamate
  • Methyl (3-nitrophenyl)carbamate

Comparison

methyl N-(4-formyl-3-nitrophenyl)carbamate is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that have only one of these functional groups. The combination of these groups also enhances its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl N-(4-formyl-3-nitrophenyl)carbamate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)10-7-3-2-6(5-12)8(4-7)11(14)15/h2-5H,1H3,(H,10,13)

InChI Key

COXGDEKCSOXZOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5C (5.00 g, 18.64 mmol) was added to a solution of TFA (27 mL) and H2O (3 mL) and stirred at rt for 3 h. After 3 h, the reaction mixture was concentrated and the residue was partitioned between H2O and EtOAc. The organic layer was then washed with saturated sodium bicarbonate solution followed by brine. The organic layer was then dried over sodium sulfate, filtered, and concentrated to give a light yellow solid as 5D (3.83 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 10.59 (s, 1H), 10.09 (s, 1H), 8.23 (d, J=1.6 Hz, 1H), 7.92 (d, J=8.2 Hz, 1H), 7.86-7.81 (m, 1H), 3.74 (s, 3H) ppm.
Name
5C
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.